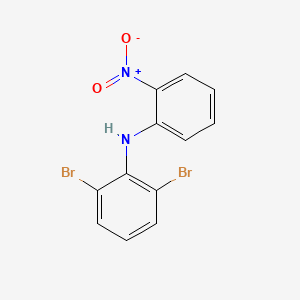

2,6-Dibromo-N-(2-nitrophenyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

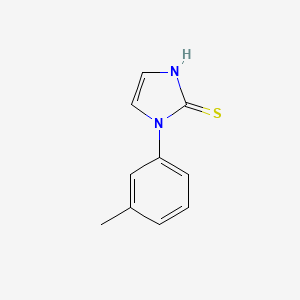

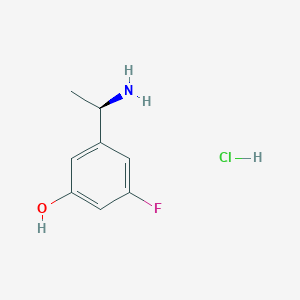

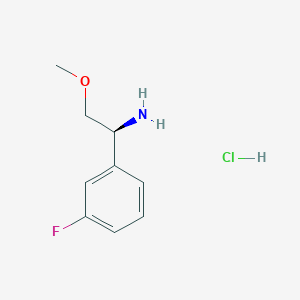

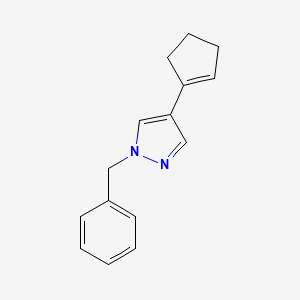

“2,6-Dibromo-N-(2-nitrophenyl)aniline” is an organic compound with the molecular formula C12H8Br2N2O2 . It is used in scientific experiments and is commonly known as a BRAF inhibitor.

Molecular Structure Analysis

The molecular structure of “this compound” involves a triphenylamine N atom that shows no sign of pyramidalization . The molecules are linked through C—H O hydrogen bonds between phenyl rings and nitro groups and by Br O(Br = Bromine) interactions, leading to a three-dimensional network .Physical and Chemical Properties Analysis

The physicochemical properties of “this compound” include a molecular weight of 372.01 g/mol . It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is moderately low .科学的研究の応用

Electrochromic Materials

One of the applications of compounds similar to 2,6-Dibromo-N-(2-nitrophenyl)aniline is in the synthesis and development of electrochromic materials. In a study by Li et al. (2017), novel donor–acceptor systems, including a derivative of nitrophenyl aniline, were synthesized and electropolymerized to create stable conducting polymers. These polymers exhibited significant optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Catalytic Hydrogenation Processes

Another research area is the study of catalytic hydrogenation processes. Sheng et al. (2016) explored the reduction of nitrobenzene to aniline, a compound structurally related to this compound, over a Pt catalyst. This study provided fundamental insights into the mechanisms at atomic and molecular levels, enhancing the understanding of catalytic processes involving similar compounds (Sheng, Qi, Lin, Hu, Sun, & Lin, 2016).

Synthesis of Anilines from Nitroarenes

Peyrot et al. (2017) described a microwave-assisted reduction process to synthesize anilines from nitroarenes, highlighting the importance of anilines as intermediates in medicinal chemistry. This study presented novel conditions for transforming nitroarenes, which are structurally related to this compound, into corresponding anilines (Peyrot, Vives, Legentil, Lemiègre, & Daniellou, 2017).

Fluorescent Materials

Beppu et al. (2014) investigated the use of bis(arylsulfonyl)anilines, which are related to this compound, as fluorescent scaffolds. These compounds demonstrated high fluorescence emissions in the solid state and were utilized in the development of turn-on-type probes based on aggregation-induced emission (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

Safety and Hazards

特性

IUPAC Name |

2,6-dibromo-N-(2-nitrophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTWUJTDGAFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=C2Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)